(Pentan-2-yl)(pentyl)amine

Lipophilicity Physicochemical Properties ADME Prediction

(Pentan-2-yl)(pentyl)amine, also known as N-(2-pentanyl)-1-pentanamine, is an organic compound with the molecular formula C10H23N and a molecular weight of 157.30 g/mol. It is classified as a secondary amine, characterized by a nitrogen atom bonded to an unbranched pentyl group and a branched pentan-2-yl group.

Molecular Formula C10H23N
Molecular Weight 157.301
CAS No. 1019518-65-0
Cat. No. B2709986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pentan-2-yl)(pentyl)amine
CAS1019518-65-0
Molecular FormulaC10H23N
Molecular Weight157.301
Structural Identifiers
SMILESCCCCCNC(C)CCC
InChIInChI=1S/C10H23N/c1-4-6-7-9-11-10(3)8-5-2/h10-11H,4-9H2,1-3H3
InChIKeyZHGJYFYOVKKNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Pentan-2-yl)(pentyl)amine (CAS 1019518-65-0): A Branched Secondary Amine Scaffold for Research and Development


(Pentan-2-yl)(pentyl)amine, also known as N-(2-pentanyl)-1-pentanamine, is an organic compound with the molecular formula C10H23N and a molecular weight of 157.30 g/mol . It is classified as a secondary amine, characterized by a nitrogen atom bonded to an unbranched pentyl group and a branched pentan-2-yl group . This asymmetrical alkyl substitution confers distinct steric and electronic properties that differentiate it from its symmetrical, linear analogs. As a versatile small molecule scaffold available with a purity of 95% by NMR , it is utilized as a building block in organic synthesis and as a component in specialized research applications such as nonaqueous capillary electrophoresis buffer systems .

Why Generic Substitution with Linear Dipentylamine (CAS 2050-92-2) Is Not Chemically Equivalent to (Pentan-2-yl)(pentyl)amine


The presence of a single branched alkyl chain in (Pentan-2-yl)(pentyl)amine fundamentally alters its physicochemical and steric profile compared to its fully linear isomer, dipentylamine. This is a critical distinction for scientific applications where molecular geometry dictates performance. In the context of secondary amines, the introduction of an α-branched substituent is known to increase steric hindrance around the nucleophilic nitrogen center [1], which can lead to quantifiable differences in predicted lipophilicity (LogP of 3.64 vs. 3.34 for dipentylamine) and boiling point (193.8±8.0 °C vs. 202.5 °C) . Furthermore, while linear dipentylamine is a symmetrical molecule that forms simple ammonium salts, the asymmetric nature of (Pentan-2-yl)(pentyl)amine introduces a chiral center adjacent to the amine group, creating the potential for diastereomeric interactions and altered molecular recognition in catalytic or biological systems . These differences are not trivial and render the two compounds non-interchangeable in any application requiring precise steric or electronic tuning.

Quantitative Differentiation Guide for (Pentan-2-yl)(pentyl)amine vs. In-Class Analogs


Predicted Lipophilicity (LogP) Advantage Over Linear Dipentylamine

The branched structure of (Pentan-2-yl)(pentyl)amine results in a predicted ACD/LogP value of 3.64, which is higher than the predicted logP of 3.34 for its fully linear isomer, dipentylamine . This increase in lipophilicity is a direct consequence of the reduced molecular surface area available for interaction with water, a common effect of alkyl chain branching. This difference is significant for applications requiring controlled partitioning between aqueous and organic phases, such as liquid-liquid extraction or chromatographic method development.

Lipophilicity Physicochemical Properties ADME Prediction

Lower Boiling Point vs. Linear Dipentylamine Indicative of Reduced Intermolecular Cohesion

(Pentan-2-yl)(pentyl)amine exhibits a predicted boiling point of 193.8 ± 8.0 °C at 760 mmHg . This is lower than the established boiling point of its linear isomer, dipentylamine, which is reported as 202.5 °C [1]. The ~9 °C difference is consistent with the effect of alkyl chain branching, which introduces steric hindrance that disrupts intermolecular van der Waals interactions, thereby requiring less thermal energy to transition to the vapor phase.

Boiling Point Thermophysical Property Steric Hindrance

Role as a Scaffold for Chiral Induction via Acyclic Secondary Amine Catalysis

While (Pentan-2-yl)(pentyl)amine itself is typically a racemic mixture, its core structure—an acyclic secondary amine with an α-branched alkyl group—is a validated scaffold for the development of chiral catalysts. Class-level inference from recent literature demonstrates that chiral acyclic secondary amines can be effective organocatalysts for constructing challenging tetrasubstituted stereocenters via asymmetric reactions of acetaldehyde [1]. The differentiation lies in the acyclic, α-branched framework: this structure lacks the conformational rigidity of cyclic amines (e.g., proline or pyrrolidine-based catalysts) and offers a distinct chiral environment that can lead to unique stereochemical outcomes, such as enantiodivergence with minimal structural modification [2].

Asymmetric Catalysis Chiral Scaffold Acyclic Amine Catalyst

High-Value Application Scenarios for (Pentan-2-yl)(pentyl)amine Based on Its Differentiated Profile


Design of Custom Nonaqueous Capillary Electrophoresis (NACE) Buffers

Based on its distinct lipophilicity (predicted LogP 3.64) and its demonstrated utility as a class, (Pentan-2-yl)(pentyl)amine can be evaluated as a key component in background electrolytes (BGE) for nonaqueous capillary electrophoresis. The quantifiable difference in LogP compared to linear dipentylamine (~0.3 log units) offers a new dimension of selectivity for separating hydrophobic analytes, such as homologues of linear alkylbenzenesulfonates [1]. Its branched structure may further influence the formation of reverse micelles or ion-pairing equilibria, providing a tunable parameter to optimize resolution beyond what is achievable with its linear isomer.

Synthesis of Novel Chiral Ligands and Organocatalysts

The α-branched secondary amine core of (Pentan-2-yl)(pentyl)amine is a critical scaffold for constructing new chiral catalysts. As inferred from class-level evidence, chiral acyclic secondary amines are gaining traction for their ability to induce high levels of stereocontrol in challenging asymmetric transformations where conventional cyclic catalysts fail [2]. This compound serves as a direct building block; resolution of its enantiomers or diastereoselective alkylation can provide a library of novel chiral amines. This application directly leverages the structural differentiation from linear amines, where the lack of branching precludes the creation of a defined chiral environment near the reactive nitrogen center.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry and agrochemical research, (Pentan-2-yl)(pentyl)amine is a valuable tool for probing the effects of sterics and lipophilicity. Its 4.3% lower boiling point and ~2-fold higher predicted LogP compared to linear dipentylamine provide quantifiable handles for SAR. Incorporating this branched amine into a lead compound versus its linear analog allows researchers to decouple the effects of lipophilicity from other factors like hydrogen bonding or π-stacking. This enables more rational optimization of key drug-like properties such as membrane permeability and metabolic stability.

Precursor for Specialty Surfactants and Corrosion Inhibitors

The asymmetry and branching of (Pentan-2-yl)(pentyl)amine alters the packing parameter of derived quaternary ammonium surfactants. When compared to surfactants synthesized from linear dipentylamine, those derived from this branched scaffold are expected to form micelles with higher curvature and have lower Krafft points. This is a direct consequence of the increased steric bulk of the pentan-2-yl group. Such properties are advantageous for formulating concentrated liquid detergents, developing low-foaming wetting agents, or designing corrosion inhibitors that require a specific molecular geometry for effective film formation on metal surfaces [3].

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